molecular formula C12H16N2O3 B6318348 4-(N-Hydroxycarbamimidoyl)-benzoic acid t-butyl ester, 95% CAS No. 184576-27-0

4-(N-Hydroxycarbamimidoyl)-benzoic acid t-butyl ester, 95%

Cat. No.: B6318348
CAS No.: 184576-27-0
M. Wt: 236.27 g/mol
InChI Key: BXBCLLSUYWNICE-UHFFFAOYSA-N
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Description

“4-(N-Hydroxycarbamimidoyl)-benzoic acid t-butyl ester” is a chemical compound with the molecular formula C7H9BN2O3 . It is a boronic acid derivative, which are known to be mild Lewis acids and are generally stable and easy to handle .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another possible route could involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a boronic acid group, with an N-Hydroxycarbamimidoyl group also attached to the phenyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.969 Da . It has a density of 1.33 g/cm3 and a boiling point of 455.4ºC at 760 mmHg . The melting point is reported to be between 290-292ºC .

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Properties

IUPAC Name

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)9-6-4-8(5-7-9)10(13)14-16/h4-7,16H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBCLLSUYWNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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